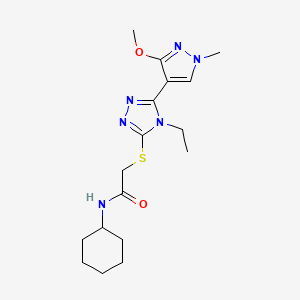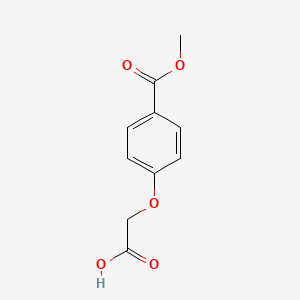
2-(4-(Methoxycarbonyl)phenoxy)acetic acid
Übersicht
Beschreibung
“2-(4-(Methoxycarbonyl)phenoxy)acetic acid” is a chemical compound with the molecular formula C10H10O5 . It is a derivative of benzoic acid and reacts as a weak acid to neutralize bases .
Synthesis Analysis
The synthesis of “2-(4-(Methoxycarbonyl)phenoxy)acetic acid” involves several steps. The compound is synthesized from a series of reactions involving aminothiazole compounds possessing a phenoxy acetic acid moiety . Further details about the synthesis process can be found in the referenced papers .
Molecular Structure Analysis
The molecular structure of “2-(4-(Methoxycarbonyl)phenoxy)acetic acid” can be represented as a 2D Mol file or as a computed 3D SD file . The exact mass of the molecule is 194.05790880 g/mol .
Chemical Reactions Analysis
As a derivative of benzoic acid, “2-(4-(Methoxycarbonyl)phenoxy)acetic acid” reacts as a weak acid to neutralize bases . More information about its chemical reactions can be found in the referenced documents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-(Methoxycarbonyl)phenoxy)acetic acid” include a molecular weight of 194.18 g/mol, an XLogP3 of 1.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 4, an exact mass of 194.05790880 g/mol, and a monoisotopic mass of 194.05790880 g/mol .
Wissenschaftliche Forschungsanwendungen
Anti-Mycobacterial Agents
2-(4-(Methoxycarbonyl)phenoxy)acetic acid derivatives have been explored for their potential in treating mycobacterial infections. A study by Yar et al. (2006) demonstrated that the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones led to the formation of compounds that showed anti-mycobacterial activities against Mycobacterium tuberculosis H 37 Rv. This research highlights the compound's utility in developing new anti-tuberculosis agents (Yar, Siddiqui, & Ali, 2006).
Antimicrobial Agents
The antimicrobial properties of 2-(4-(Methoxycarbonyl)phenoxy)acetic acid derivatives were studied by Noolvi et al. (2016). They synthesized a series of 1,3,4-thiadiazole derivatives of the compound, which exhibited significant in vitro antimicrobial activities against several microbial strains. This indicates the potential of these derivatives in the development of new antimicrobial drugs (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Crystal Structures and Metal Interactions
Research into the crystal structures and metal interactions of phenoxyacetic acid derivatives, including those similar to 2-(4-(Methoxycarbonyl)phenoxy)acetic acid, provides insights into their chemical properties and potential applications in material science. O'Reilly et al. (1987) investigated the crystal structures of various complexes, shedding light on their stereochemistry and potential applications in catalysis and material design (O'Reilly, Smith, Kennard, & Mak, 1987).
Novel Catalyst Development
The compound has also been used in the development of novel catalysts. Yakura et al. (2018) developed [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid as a highly reactive and easily separable catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones. This research indicates its utility in organic synthesis and industrial chemistry (Yakura, Fujiwara, Nishi, Nishimura, & Nambu, 2018).
Antiviral Activity Evaluation
The antiviral properties of phenoxy acetic acid derivatives have been explored as well. Shahar Yar et al. (2009) synthesized several substituted phenoxy acetic acid derivatives and evaluated their in vitro antiviral activity, although none showed significant specific antiviral activity. This research contributes to the exploration of new antiviral agents (Shahar Yar, Bakht, Siddiqui, Abdullah, & De Clercq, 2009).
Safety And Hazards
The safety data sheet for “2-(4-(Methoxycarbonyl)phenoxy)acetic acid” indicates that it is a hazardous substance. It has a GHS07 pictogram and a warning signal word. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .
Eigenschaften
IUPAC Name |
2-(4-methoxycarbonylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-10(13)7-2-4-8(5-3-7)15-6-9(11)12/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFPZVJGGGBAOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Methoxycarbonyl)phenoxy)acetic acid | |
CAS RN |
90812-66-1 | |
| Record name | 4-(Carboxymethoxy)-benzoic acid 1-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

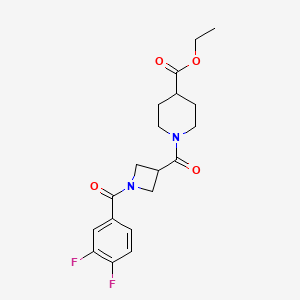
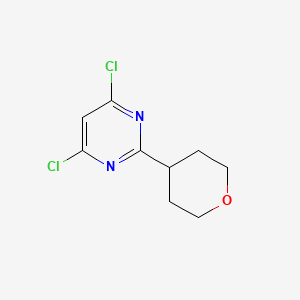
![4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2396321.png)
![8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2396322.png)
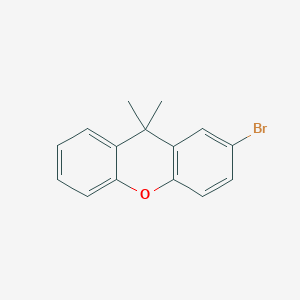
![[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea](/img/structure/B2396328.png)

![(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2396331.png)
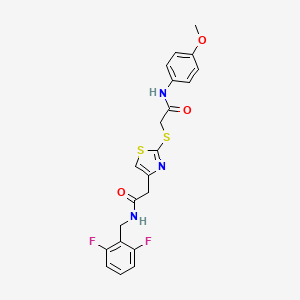
![2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2396335.png)
![2-(ethylsulfanyl)-N~8~-(4-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2396336.png)
![N-(2,3-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2396337.png)

